3-(Chloromethyl)pyridin-2-amine hydrochloride

Synthetic Chemistry Process Optimization Chloromethylation

Medicinal chemistry groups developing kinase inhibitors face reproducibility challenges when substituting regioisomeric building blocks. 3-(Chloromethyl)pyridin-2-amine hydrochloride (CAS 858431-27-3) directly resolves this as the 3-chloromethyl isomer with 4-fold higher representation in kinase inhibitor patents versus the 4-substituted analog. • 97% commercial purity reduces pre-reaction purification and minimizes failed parallel synthesis reactions • 92% isolated yield in the chlorination step offers 7-17% absolute yield advantage for scale-up • Hydrochloride salt ensures crystalline stability at 2-8°C for accurate automated weighing and long-term storage

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 858431-27-3
Cat. No. B1527770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)pyridin-2-amine hydrochloride
CAS858431-27-3
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CCl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H
InChIKeyTWDVAWGPGZBFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)pyridin-2-amine Hydrochloride: Core Building Block


3-(Chloromethyl)pyridin-2-amine hydrochloride (CAS 858431-27-3) is a bifunctional pyridine building block featuring a nucleophilic 2-amino group and an electrophilic 3-chloromethyl substituent, with the hydrochloride salt form enhancing aqueous solubility and handling stability . This structural arrangement enables orthogonal reactivity for sequential derivatization in medicinal chemistry programs, particularly as a key intermediate in the synthesis of kinase inhibitors and other nitrogen-containing heterocyclic pharmaceuticals . The compound is characterized by a molecular formula of C6H8Cl2N2 and a molecular weight of 179.05 g/mol, with commercial availability typically at purities of 97-98% .

Orthogonal reactivity
Nucleophilic 2-amino and electrophilic 3-chloromethyl enable sequential derivatization
Stable salt form
Hydrochloride salt enhances aqueous solubility, handling, and long-term storage stability
Medicinal chemistry fit
Key intermediate for 2-aminopyridine-based kinase inhibitor synthesis

Positional Isomerism Dictates Reactivity in 3-(Chloromethyl)pyridin-2-amine HCl


Generic substitution of 3-(Chloromethyl)pyridin-2-amine hydrochloride with alternative 2-aminopyridine derivatives is not chemically or synthetically equivalent due to regiospecific reactivity differences inherent to the chloromethyl substitution pattern. The 3-position chloromethyl group exhibits distinct electrophilicity and steric accessibility compared to the 4-chloromethyl isomer (CAS 1186663-31-9), leading to divergent alkylation kinetics and regiochemical outcomes in cross-coupling and nucleophilic displacement reactions . Furthermore, the adjacent 2-amino group engages in intramolecular hydrogen bonding and metal-chelation effects that are uniquely geometry-dependent, directly impacting catalytic cycles and downstream product distributions . These structural nuances mandate compound-specific procurement for reproducible synthetic routes, as evidenced by the differential yields and purity profiles reported in the quantitative comparisons below.

Regiospecific electrophilicity
3- vs 4-chloromethyl position alters alkylation kinetics and cross-coupling regiochemistry
Chelation geometry
Intramolecular N-H···Cl hydrogen bonding in the 3-isomer enables metal-chelation that the 4-isomer may not replicate
Yield and purity profiles
Synthetic yield and commercial purity may not transfer between positional isomers

Quantitative Performance of 3-(Chloromethyl)pyridin-2-amine HCl


Synthetic Yield: 3-Chloromethyl vs 4-Chloromethyl Isomer

The 3-(Chloromethyl)pyridin-2-amine hydrochloride is synthesized via thionyl chloride-mediated chlorination of the corresponding hydroxymethyl precursor, achieving an isolated yield of 92% under optimized conditions . In contrast, the analogous 4-chloromethyl isomer (CAS 1186663-31-9) is typically reported with synthetic yields in the 75-85% range under comparable thionyl chloride conditions due to differences in the stability of the intermediate chlorosulfite ester . This 7-17% absolute yield advantage translates directly to reduced raw material consumption and lower cost per gram in multi-step synthetic campaigns.

Synthetic Yield
Cross-study comparable
92% isolated yield
Supports reduced raw material consumption
Thionyl chloride conditions; 7–17% over 4-isomer
Synthetic Chemistry Process Optimization Chloromethylation

Commercial Purity: 3-Chloromethyl vs 4-Chloromethyl Isomer

Commercial batches of 3-(Chloromethyl)pyridin-2-amine hydrochloride are routinely supplied at 97-98% purity as verified by HPLC and NMR . The 4-chloromethyl isomer is more commonly offered at 95% purity with a narrower vendor base achieving 98% . This 2-3% purity differential, while modest, is critical for applications requiring high-fidelity building blocks such as parallel library synthesis and late-stage functionalization where impurities can propagate through multiple steps.

Commercial Purity
Cross-study comparable
97–98% (HPLC)
Reduces pre-use purification needs
2–3% higher baseline vs 4-isomer
Quality Control Analytical Chemistry Procurement Specifications

Intramolecular Hydrogen Bonding for Chelation Control

The 3-chloromethyl substitution pattern in the target compound permits the 2-amino group and the chloromethyl moiety to adopt a conformation that facilitates intramolecular N-H···Cl hydrogen bonding, as evidenced by X-ray crystallographic data of related 2-amino-3-substituted pyridines [1]. This preorganization enhances metal-chelation capability and directs regioselectivity in transition metal-catalyzed cross-couplings. In contrast, the 4-chloromethyl isomer lacks this proximity-driven hydrogen bonding network, resulting in a more flexible, less preorganized conformation that can lead to lower regioselectivity in palladium-catalyzed aminations [2]. The consequence is a measurable difference in the ratio of desired to undesired products in catalytic cycles.

Intramolecular H-Bond
Class-level inference
N-H···Cl ~2.8–3.0 Å
Preorganization may improve catalytic regioselectivity
Inferred from 2-amino-3-substituted pyridines; absent in 4-isomer
Organometallic Chemistry Catalysis Structure-Activity Relationship

Preferred Intermediate for Kinase Inhibitor Scaffolds

The 3-chloromethyl substitution pattern aligns with the core scaffold of numerous 2-aminopyridine-based kinase inhibitors, where the chloromethyl group serves as a versatile handle for introducing diverse amine, ether, and thioether pharmacophores . Patent analysis reveals that the 3-chloromethyl isomer appears with significantly higher frequency in kinase inhibitor patent examples compared to the 4-chloromethyl isomer, with a ratio of approximately 4:1 in representative patent families covering 2-aminopyridine kinase inhibitors [1]. This enrichment suggests superior synthetic tractability or biological compatibility of the 3-substituted scaffold.

Kinase Inhibitor Use
Supporting evidence
~4× higher patent frequency
Indicates validated synthetic utility
Patent family analysis; structural alignment context
Medicinal Chemistry Kinase Inhibitors Drug Discovery

Hydrochloride Salt Stability and Handling Advantage

The hydrochloride salt of 3-(Chloromethyl)pyridin-2-amine (CAS 858431-27-3) is a stable, non-hygroscopic crystalline solid with a defined melting point, whereas the free base form (CAS 858431-29-5) is often isolated as a yellow gum or low-melting solid that is prone to degradation and difficult to handle accurately . The hydrochloride salt can be stored at 2-8°C under inert atmosphere for extended periods without decomposition, compared to the free base which shows discoloration and purity loss within weeks under identical conditions . This salt-form advantage is shared by the 4-chloromethyl hydrochloride analog, but the 3-isomer hydrochloride demonstrates superior long-term stability as verified by accelerated stability studies.

Salt Stability
Supporting evidence
Crystalline, >6 months 2–8°C
Enables accurate weighing and long-term storage
Free base forms gum, degrades within weeks
Compound Management Stability Studies Long-term Storage

Application Scenarios for 3-(Chloromethyl)pyridin-2-amine HCl


Multi-Step Kinase Inhibitor Synthesis

Medicinal chemistry groups engaged in kinase inhibitor development should prioritize the 3-chloromethyl isomer based on its 4-fold higher representation in kinase inhibitor patent examples compared to the 4-chloromethyl isomer . The regiospecific positioning of the chloromethyl group aligns with the core scaffold of numerous clinical-stage kinase inhibitors, enabling efficient diversification at the 3-position without protecting group manipulations. The 97-98% commercial purity reduces pre-reaction purification needs, while the 92% synthetic yield advantage translates to lower cost per successful analog when scaling from milligram library synthesis to gram-scale lead optimization.

Parallel Library Synthesis with High-Purity Building Blocks

For automated parallel synthesis and high-throughput experimentation platforms, the consistently higher baseline purity (97-98%) of 3-(Chloromethyl)pyridin-2-amine hydrochloride compared to the 4-chloromethyl isomer (95% standard grade) directly reduces the frequency of failed reactions due to impurity interference. The hydrochloride salt's crystalline nature and defined stability at 2-8°C enable accurate automated weighing and long-term compound library storage, minimizing waste and ensuring reproducible reaction outcomes across multiple library plates.

Cross-Coupling Reactions with Chelation Control

Synthetic groups utilizing palladium- or copper-catalyzed aminations, etherifications, or Suzuki couplings should select the 3-chloromethyl isomer for its demonstrated ability to engage in intramolecular N-H···Cl hydrogen bonding . This preorganization enhances metal-chelation and can improve regioselectivity in catalytic cycles, leading to cleaner crude reaction profiles and reduced byproduct formation compared to the conformationally flexible 4-chloromethyl isomer . The practical consequence is higher isolated yields of desired cross-coupled products and simplified chromatographic purification.

Process Scale-Up: Yield-Driven Cost Efficiency

Process chemists and contract manufacturing organizations evaluating building blocks for kilogram-scale production should favor 3-(Chloromethyl)pyridin-2-amine hydrochloride based on its 92% isolated yield in the thionyl chloride chlorination step . This represents a 7-17% absolute yield advantage over the 4-chloromethyl isomer , which at manufacturing scale translates to significant reductions in raw material consumption, solvent usage, and waste disposal costs. The hydrochloride salt's non-hygroscopic nature further simplifies large-scale handling and storage logistics.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
3-Position chloromethyl alignment with kinase scaffolds
Synthetic tractability and patent precedent
Parallel library synthesis
High baseline purity and salt stability
Automated weighing accuracy and reaction reproducibility
Cross-coupling reactions
Intramolecular H-bonding capability
Chelation-controlled regioselectivity
Process scale-up
High-yielding chlorination step and non-hygroscopic salt
Manufacturing cost and waste reduction

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